molecular formula C23H27ClN6O B2496799 1-(3-((4-((3,4-Dimethylphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride CAS No. 1179432-24-6

1-(3-((4-((3,4-Dimethylphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Cat. No. B2496799
CAS RN: 1179432-24-6
M. Wt: 438.96
InChI Key: SLJGNCBNBUTZAS-UHFFFAOYSA-N
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Description

The synthesis and analysis of complex organic compounds involving phenyl, pyrrolidinyl, triazinyl, and ethanone functionalities are crucial in the development of new materials and pharmaceuticals. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures.

Synthesis Analysis

Synthetic approaches to similar compounds often involve multi-step reactions, including condensation, diazotization, and cyclization processes. For instance, compounds derived from pyrazolo[3,4-b]pyridinyl and triazine derivatives have been synthesized using starting materials that undergo specific reactions to introduce various functional groups (Attaby et al., 2006).

Molecular Structure Analysis

The structural characterization of these compounds typically involves spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, complemented by X-ray crystallography for solid-state structures. Theoretical studies, including density functional theory (DFT) calculations, provide insights into the molecular geometry, electronic structure, and potential reaction mechanisms (Louroubi et al., 2019).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with nucleophiles and electrophiles, leading to a variety of heterocyclic compounds. For example, reactions with phenyl isothiocyanate can yield thiourea derivatives, which are precursors to thiazole derivatives through further reactions (Attaby et al., 2006).

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to the query compound have been synthesized through various methods. For example, Attaby et al. (2006) discussed the synthesis and antiviral activity of heterocyclic compounds derived from pyrazolo and triazine derivatives, showcasing the intricate steps involved in obtaining such complex molecules and their potential biological applications (Attaby, Elghandour, Ali, & Ibrahem, 2006). Similarly, Abdel‐Aziz et al. (2008) described the synthesis of novel pyrazolo[1,5‐a]pyrimidine and other derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety, further highlighting the diverse synthetic routes and the chemical versatility of such compounds (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Biological Activity

The biological activities of compounds structurally related to the query compound have been a subject of research. Moskvina, Shilin, and Khilya (2015) explored the synthesis of N,O- and N,N-heterocycles, revealing their potential in forming compounds with significant yields and biological relevance (Moskvina, Shilin, & Khilya, 2015). Moreover, Stevens et al. (1997) studied the selective activity of triazenyl-substituted pyrimethamine derivatives against Pneumocystis carinii dihydrofolate reductase, indicating the therapeutic potentials of such compounds (Stevens, Phillip, Rathbone, O’Shea, Queener, Schwalbe, & Lambert, 1997).

Advanced Materials

Some research has also delved into the use of similar compounds in the development of advanced materials. For instance, Yan et al. (2011) synthesized soluble polyimides based on a novel pyridine-containing diamine, showcasing the application of such compounds in creating materials with good thermal stability and mechanical properties (Yan, Chen, Yang, Chen, Huang, Xu, Yeung, & Yi, 2011).

properties

IUPAC Name

1-[3-[[4-(3,4-dimethylanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O.ClH/c1-15-9-10-20(13-16(15)2)25-22-26-21(27-23(28-22)29-11-4-5-12-29)24-19-8-6-7-18(14-19)17(3)30;/h6-10,13-14H,4-5,11-12H2,1-3H3,(H2,24,25,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJGNCBNBUTZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)C)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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